![molecular formula C8H10O3 B114246 Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI) CAS No. 153923-34-3](/img/structure/B114246.png)
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI) is a bicyclic organic compound that has gained significant attention in scientific research due to its unique structure and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI))-(9CI) is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense.
Biochemical and Physiological Effects:
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI))-(9CI) has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antioxidant properties and protect against oxidative stress. In vivo studies have shown that it can reduce pain and inflammation in animal models of arthritis and other inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI))-(9CI) in lab experiments is its relatively simple synthesis method and availability of starting materials. It is also a versatile building block for the synthesis of various compounds. However, one limitation is its low yield in the synthesis process, which can make it expensive to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI))-(9CI). One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, arthritis, and neurodegenerative disorders. Another direction is to explore its use as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI))-(9CI) involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium tert-butoxide. The resulting product is then subjected to a series of reactions involving acid-catalyzed hydrolysis, esterification, and reduction to obtain the final product. The yield of the synthesis process is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI))-(9CI) has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. In materials science, it has been utilized as a building block for the synthesis of novel materials such as dendrimers and polymers. In organic synthesis, it has been used as a chiral auxiliary for the asymmetric synthesis of various compounds.
Eigenschaften
CAS-Nummer |
153923-34-3 |
|---|---|
Produktname |
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI) |
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
(1R,2R,4R)-2-hydroxybicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c9-7(10)8(11)4-5-1-2-6(8)3-5/h1-2,5-6,11H,3-4H2,(H,9,10)/t5-,6+,8-/m1/s1 |
InChI-Schlüssel |
JSMFWZNMLQZDHK-GKROBHDKSA-N |
Isomerische SMILES |
C1[C@@H]2C[C@@]([C@H]1C=C2)(C(=O)O)O |
SMILES |
C1C2CC(C1C=C2)(C(=O)O)O |
Kanonische SMILES |
C1C2CC(C1C=C2)(C(=O)O)O |
Synonyme |
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114164.png)

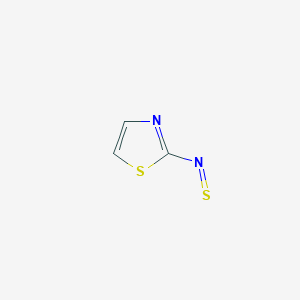
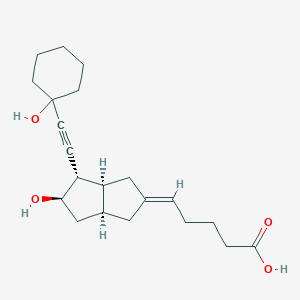
![(2S)-N-[(2S)-4-[(4R)-4-(tert-butylcarbamoyl)-5,5-dimethyl-1,3-thiazolidin-3-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-[(2-naphthalen-1-yloxyacetyl)amino]butanediamide](/img/structure/B114169.png)
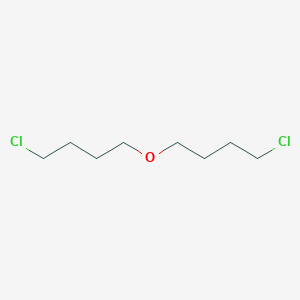
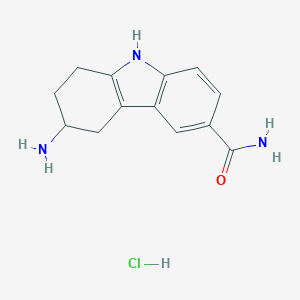
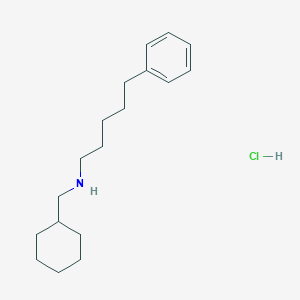

![1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione](/img/structure/B114183.png)


![Disodium;(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B114198.png)